![molecular formula C20H20N2O2 B269592 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a cyclic prodrug of the active compound 2-pyrrolidinone, which is a derivative of the naturally occurring neurotransmitter GABA. CPP-115 has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, which has a calming effect and reduces the likelihood of seizures and anxiety.
Biochemical and Physiological Effects
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in rats addicted to cocaine and alcohol. In addition, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. It has been used in a variety of preclinical studies to investigate the therapeutic potential of increasing GABA levels in the brain. However, the complex synthesis process and the high cost of the compound can limit its use in some research settings.
Future Directions
There are several potential future directions for research on N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide. One area of interest is the potential use of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more efficient synthesis methods for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide, which would make the compound more accessible for research purposes. Additionally, further studies are needed to fully understand the long-term effects of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide on brain function and behavior.
Synthesis Methods
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the preparation of intermediate compounds, which are then reacted to form the final product. The process is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. In animal models, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in rats addicted to cocaine and alcohol.
properties
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide |
---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c23-18-7-4-14-22(18)17-10-8-16(9-11-17)21-19(24)20(12-13-20)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,21,24) |
InChI Key |
OBZVYLSQWOJJPM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.